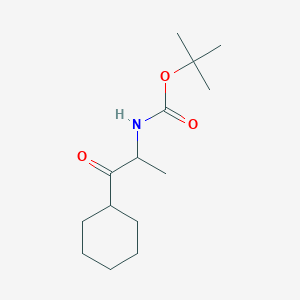

tert-butyl N-(1-cyclohexyl-1-oxopropan-2-yl)carbamate

CAS No.: 2003503-40-8

Cat. No.: VC7347564

Molecular Formula: C14H25NO3

Molecular Weight: 255.358

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2003503-40-8 |

|---|---|

| Molecular Formula | C14H25NO3 |

| Molecular Weight | 255.358 |

| IUPAC Name | tert-butyl N-(1-cyclohexyl-1-oxopropan-2-yl)carbamate |

| Standard InChI | InChI=1S/C14H25NO3/c1-10(15-13(17)18-14(2,3)4)12(16)11-8-6-5-7-9-11/h10-11H,5-9H2,1-4H3,(H,15,17) |

| Standard InChI Key | IUKIKGAICKWMEB-UHFFFAOYSA-N |

| SMILES | CC(C(=O)C1CCCCC1)NC(=O)OC(C)(C)C |

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Weight

The compound’s molecular formula, C₁₄H₂₅NO₃, reflects its composition:

-

14 Carbon atoms (including the cyclohexyl and tert-butyl groups),

-

25 Hydrogen atoms,

-

1 Nitrogen atom (from the carbamate group),

-

3 Oxygen atoms (from the ketone and carbamate functionalities).

Its molecular weight of 255.35 g/mol aligns with similar Boc-protected amines used in peptide synthesis .

Structural Features

The molecule consists of three key regions:

-

tert-Butoxycarbonyl (Boc) Group: A bulky protecting group that shields the amine functionality during reactions.

-

Cyclohexyl Ketone: A six-membered aliphatic ring conjugated to a ketone, influencing steric and electronic properties.

-

Propan-2-yl Backbone: Connects the carbamate and cyclohexyl groups, providing structural flexibility.

The Boc group enhances stability under basic conditions, while the cyclohexyl ring contributes to lipophilicity, a trait advantageous in drug design .

Physicochemical Properties

Predicted Physical Properties

Computational models estimate the following properties :

| Property | Predicted Value |

|---|---|

| Boiling Point | 366.7 ± 25.0 °C |

| Density | 1.023 ± 0.06 g/cm³ |

| pKa | 11.23 ± 0.46 |

-

Boiling Point: The high boiling point suggests low volatility, typical of carbamates with bulky substituents.

-

Density: A value near 1.0 g/cm³ indicates moderate compactness, comparable to similar organic compounds.

-

pKa: The slightly basic pKa implies that the deprotected amine (post-Boc removal) would protonate under mildly acidic conditions.

Spectroscopic Characteristics

While experimental spectral data (e.g., NMR, IR) are unavailable in the provided sources, analogous Boc-protected compounds exhibit:

-

¹H NMR: A singlet at δ 1.43 ppm for the Boc group’s nine equivalent tert-butyl protons.

-

¹³C NMR: Peaks near δ 80 ppm (Boc carbonyl) and δ 28 ppm (tert-butyl carbons).

-

IR: Stretching vibrations at ~1700 cm⁻¹ (carbamate carbonyl) and ~1250 cm⁻¹ (C-O) .

Applications in Scientific Research

Role in Organic Synthesis

The compound’s primary applications include:

-

Peptide Synthesis: Protecting amine groups during solid-phase peptide synthesis (SPPS) to prevent unwanted side reactions.

-

Intermediate for Bioactive Molecules: Serving as a precursor to pharmaceuticals targeting neurological disorders, leveraging its ability to modulate sodium channel activity .

Pharmaceutical Intermediates

The cyclohexyl group’s hydrophobicity enhances blood-brain barrier permeability, making derivatives of this compound candidates for central nervous system (CNS) drug development. For example, analogs have been explored as anticonvulsants and neuropathic pain relievers .

Comparative Analysis with Structural Analogs

Compared to tert-butyl N-(1-cyclobutyl-1-oxopropan-2-yl)carbamate, the cyclohexyl derivative exhibits:

-

Higher Lipophilicity: Due to the larger cyclohexyl ring, enhancing membrane permeability.

-

Reduced Reactivity: Increased steric hindrance slows nucleophilic attacks on the carbamate group.

Future Research Directions

-

Experimental Validation: Confirm predicted properties (e.g., pKa, boiling point) via laboratory studies.

-

Biological Screening: Evaluate derivatives for sodium channel modulation and CRMP2 interactions.

-

Formulation Studies: Optimize solubility for in vivo applications using prodrug strategies.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume